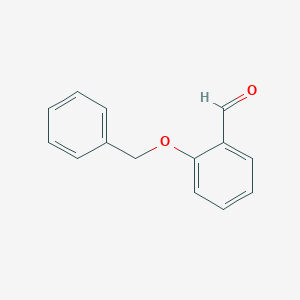

2-(Benzyloxy)benzaldehyd

Übersicht

Beschreibung

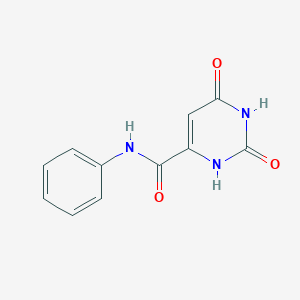

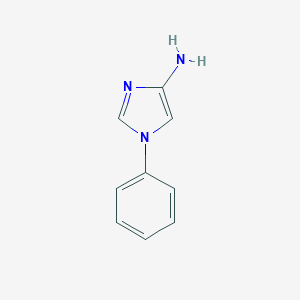

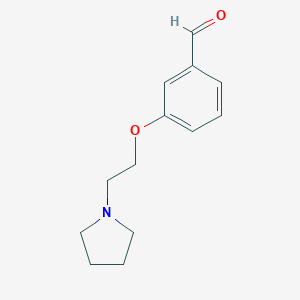

2-(Benzyloxy)benzaldehyde is a derivative of benzaldehyde . It undergoes enantioselective cyanoformylation with ethyl cyanoformate in the presence of a vanadium (V) chiral salen complex and imidazole to form the corresponding cyanohydrin carbonate .

Synthesis Analysis

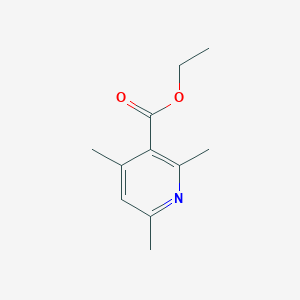

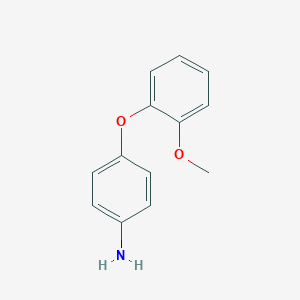

2-(Benzyloxy)benzaldehyde may be used in the synthesis of various compounds such as 2-benzyloxy-2′-hydroxy-3′,4′,6′-trimethoxychalcone, N2-(2-benzyloxy)benzylidenyl isonicotinic acid hydrazide, 2-hydroxy-2′-methoxybenzophenone, and 2′-hydroxy-5,6,7-trimethoxyflavone .Molecular Structure Analysis

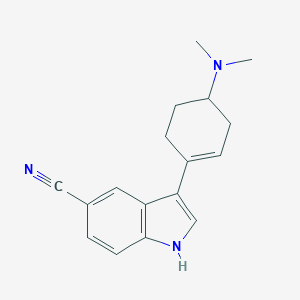

The molecular formula of 2-(Benzyloxy)benzaldehyde is C14H12O2 . The structure of this compound can be found in various chemical databases .Chemical Reactions Analysis

As a benzaldehyde derivative, 2-(Benzyloxy)benzaldehyde undergoes enantioselective cyanoformylation . The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .Physical and Chemical Properties Analysis

2-(Benzyloxy)benzaldehyde has a molecular weight of 212.24 . It has a density of 1.339 g/mL at 25 °C . More detailed physical and chemical properties can be found in chemical databases .Wissenschaftliche Forschungsanwendungen

Synthese von Chalkonen

2-(Benzyloxy)benzaldehyd wird bei der Synthese verschiedener Chalkone verwendet, die aromatische Ketone sind, die den zentralen Kern für eine Vielzahl wichtiger biologischer Verbindungen bilden. Insbesondere kann es verwendet werden, um 2-Benzyloxy-2′-hydroxy-3′,4′,6′-trimethoxychalkon zu erzeugen, eine Verbindung mit potenziellen medizinischen Eigenschaften .

Isonicotinsäurehydrazid-Derivate

Diese Verbindung dient als Vorstufe bei der Synthese von N2-(2-Benzyloxy)benzylidenyl-Isonicotinsäurehydrazid, das Anwendungen in der pharmazeutischen Forschung haben kann, insbesondere in der Erforschung von Tuberkulosebehandlungen .

Benzophenon-Derivate

this compound ist an der Synthese von 2-Hydroxy-2′-methoxybenzophenon beteiligt, einer Chemikalie, die Anwendungen in der Materialwissenschaft und als UV-Stabilisator haben könnte .

Flavon-Derivate

Es wird auch zur Synthese von 2′-Hydroxy-5,6,7-trimethoxyflavon verwendet, einer Art von Flavonoid, das verschiedene biologische Aktivitäten haben kann, einschließlich antioxidativer und entzündungshemmender Wirkungen .

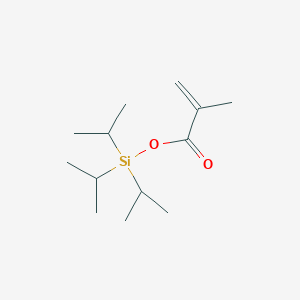

Cyanoformylierungsreaktionen

Die Verbindung unterliegt einer enantioselektiven Cyanoformylierung mit Ethylcyanformiat in Gegenwart eines chiralen Vanadium(V)-Salen-Komplexes und Imidazol, um Cyanhydrincarbonat zu bilden, das ein Zwischenprodukt für verschiedene organische Synthesen sein kann .

Safety and Hazards

Zukünftige Richtungen

The future directions for 2-(Benzyloxy)benzaldehyde could involve further exploration of its synthesis and reactivity. For instance, a study has reported UV-induced conformational changes in a benzyloxy fragment for a matrix-isolated compound . This suggests potential future research directions in studying the photochemical properties of 2-(Benzyloxy)benzaldehyde and related compounds.

Wirkmechanismus

Target of Action

2-(Benzyloxy)benzaldehyde, a benzaldehyde derivative, primarily targets the formation of cyanohydrin carbonate . The compound interacts with ethyl cyanoformate in the presence of a vanadium (V) chiral salen complex and imidazole .

Mode of Action

The compound undergoes enantioselective cyanoformylation with ethyl cyanoformate . This reaction is facilitated by a vanadium (V) chiral salen complex and imidazole, leading to the formation of the corresponding cyanohydrin carbonate .

Biochemical Pathways

The primary biochemical pathway affected by 2-(Benzyloxy)benzaldehyde involves the formation of cyanohydrin carbonate

Pharmacokinetics

The compound’s solubility in chloroform and methanol , and its insolubility in water , may influence its absorption, distribution, metabolism, and excretion, thereby affecting its bioavailability.

Result of Action

The primary result of the action of 2-(Benzyloxy)benzaldehyde is the formation of cyanohydrin carbonate . This reaction is enantioselective, meaning it produces one enantiomer preferentially .

Action Environment

The action of 2-(Benzyloxy)benzaldehyde can be influenced by environmental factors such as temperature and the presence of other chemicals. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature . Its reactivity with ethyl cyanoformate is facilitated by a vanadium (V) chiral salen complex and imidazole .

Biochemische Analyse

Biochemical Properties

2-(Benzyloxy)benzaldehyde undergoes enantioselective cyanoformylation with ethyl cyanoformate in the presence of a vanadium (V) chiral salen complex and imidazole to form the corresponding cyanohydrin carbonate . This reaction suggests that 2-(Benzyloxy)benzaldehyde can interact with enzymes such as the vanadium (V) chiral salen complex and imidazole, which act as catalysts in the reaction .

Molecular Mechanism

The molecular mechanism of 2-(Benzyloxy)benzaldehyde involves its reaction with ethyl cyanoformate in the presence of a vanadium (V) chiral salen complex and imidazole . This reaction results in the formation of a cyanohydrin carbonate . This suggests that 2-(Benzyloxy)benzaldehyde may exert its effects at the molecular level through binding interactions with these biomolecules and potentially influencing gene expression.

Eigenschaften

IUPAC Name |

2-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBEJTRAJWCNHRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30322707 | |

| Record name | 2-Benzyloxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30322707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5896-17-3 | |

| Record name | 2-(Benzyloxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5896-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Benzyloxy)benzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005896173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Benzyloxy)benzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401884 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Benzyloxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30322707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

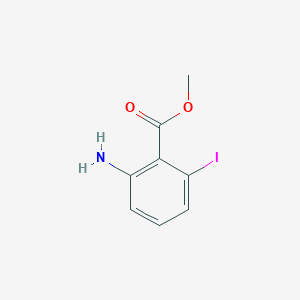

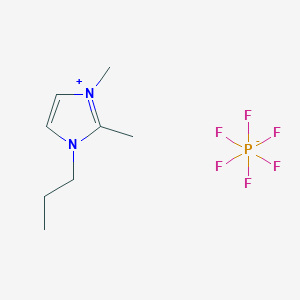

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

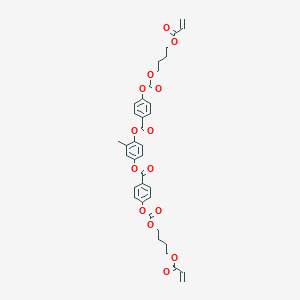

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

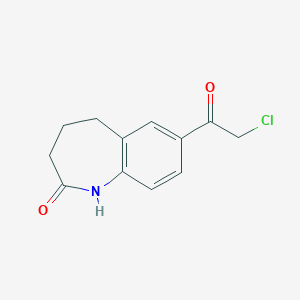

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-Benzyl (1-(4-((1H-pyrrolo[2,3-b]pyridin-4-yl)carbamoyl)phenyl)ethyl)carbamate](/img/structure/B185897.png)